molecular formula C14H23NO4 B1448510 7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate CAS No. 1461706-87-5

7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate

Cat. No.: B1448510
CAS No.: 1461706-87-5
M. Wt: 269.34 g/mol
InChI Key: NESNGXUQCAJWNN-UHFFFAOYSA-N
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Description

7-Tert-butyl 2-ethyl 7-azabicyclo[221]heptane-2,7-dicarboxylate is a complex organic compound characterized by its bicyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate can be used to study enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural features may be exploited to create drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which 7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate

  • 7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid

Uniqueness: 7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate stands out due to its specific combination of functional groups and bicyclic structure, which may confer unique chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of 7-Tert-butyl 2-ethyl 7-azabicyclo[221]heptane-2,7-dicarboxylate, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

7-O-tert-butyl 2-O-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-18-12(16)10-8-9-6-7-11(10)15(9)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESNGXUQCAJWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCC1N2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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